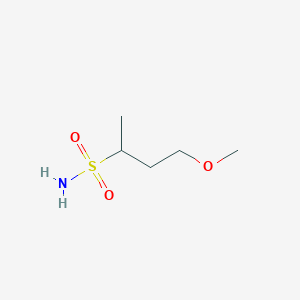

4-Methoxybutane-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

4-methoxybutane-2-sulfonamide |

InChI |

InChI=1S/C5H13NO3S/c1-5(3-4-9-2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |

InChI Key |

ZSYFYKFGOPSITB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC)S(=O)(=O)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 4 Methoxybutane 2 Sulfonamide

Reactivity at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for chemical modification due to its acidity and nucleophilicity upon deprotonation.

The hydrogen atom on the sulfonamide nitrogen can be substituted through N-alkylation and N-acylation reactions, typically after deprotonation with a base.

N-Alkylation involves the reaction of the sulfonamide with alkylating agents. A variety of methods are available for the N-alkylation of both aryl and alkyl sulfonamides. organic-chemistry.orgacs.org For instance, alcohols can serve as alkylating agents in the presence of catalysts like manganese dioxide or ruthenium complexes through a "borrowing hydrogen" or "hydrogen autotransfer" process. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net Triflic anhydride (B1165640) (Tf₂O) has also been shown to facilitate the N-alkylation of sulfonamides with alcohols under mild conditions, producing N-alkyl sulfonamides in moderate to high yields. researchgate.net Lewis acids such as FeCl₃ and ZnCl₂ can catalyze the reaction with alkyl halides. researchgate.netmdpi.com These established methods are applicable to aliphatic sulfonamides and could be used for the N-alkylation of 4-Methoxybutane-2-sulfonamide.

N-Acylation introduces an acyl group to the nitrogen atom, forming N-acylsulfonamides. This transformation is commonly achieved by reacting the sulfonamide with acylating agents like carboxylic acid anhydrides or acyl chlorides. tandfonline.comresearchgate.net The reaction can be performed under various conditions, including basic, acidic, or with the aid of Lewis acid catalysts such as Cu(OTf)₂, BiCl₃, and ZnCl₂. mdpi.comtandfonline.com Solvent-free methods using catalysts like P₂O₅/SiO₂ also provide an efficient route to N-acylsulfonamides. researchgate.net Furthermore, N-acylbenzotriazoles have been used as effective acylating agents in the presence of a base like sodium hydride (NaH). researchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Transformation | Reagents & Conditions | Substrate Scope | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alcohols, Mn(I) PNP pincer catalyst, THF | Aryl and alkyl sulfonamides | acs.org |

| Alcohols, Tf₂O | Aryl and aliphatic sulfonamides | researchgate.net | |

| Alkyl halides, Anhydrous ZnCl₂, Benzene | N-substituted sulfonamides | mdpi.com | |

| N-Acylation | Acetic Anhydride, Cu(OTf)₂ | Aryl and alkyl sulfonamides | tandfonline.com |

| Acyl Chlorides, P₂O₅/SiO₂, Solvent-free | Aromatic and aliphatic sulfonamides | researchgate.net | |

| N-Acylbenzotriazoles, NaH, THF | Aromatic and aliphatic sulfonamides | researchgate.net |

The synthesis of a library of N-substituted derivatives is crucial for investigating structure-reactivity relationships. By systematically varying the substituent on the sulfonamide nitrogen of this compound, researchers can probe how electronic and steric factors influence the compound's properties. For example, coupling with various amines and dansyl chloride is a method used to create diverse sulfonamide derivatives. unar.ac.idresearchgate.net Such studies are fundamental in fields like medicinal chemistry, where N-substitution is a common strategy to modulate the biological activity of sulfonamide-based agents. unar.ac.idacs.org Aliphatic sulfonamides, in particular, are a class of compounds where substitutions on the aliphatic chain can modulate affinity for specific biological targets. nih.gov The synthesis of these derivatives often employs the N-alkylation and N-acylation reactions previously described, allowing for the introduction of a wide range of alkyl, aryl, and acyl groups. unar.ac.idresearchgate.net

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the butane (B89635) chain is another site for chemical modification, primarily through ether cleavage.

Ethers are generally stable, but the C-O bond can be broken under harsh conditions, typically with strong acids. longdom.orgwikipedia.org The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. longdom.orgwikipedia.orgmasterorganicchemistry.com

For an aliphatic ether like this compound, the cleavage would likely proceed via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid, converting the methoxy group into a better leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com The halide anion (e.g., I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon (the methyl group) to yield a 4-hydroxybutane-2-sulfonamide and a methyl halide. longdom.orgmasterorganicchemistry.com

Table 2: Products of Potential Ether Cleavage of this compound

| Reagent | Expected Products | Mechanism | Reference(s) |

|---|---|---|---|

| HI (excess) | 4-Iodobutane-2-sulfonamide, Methyl iodide | Sₙ2 | libretexts.orgmasterorganicchemistry.com |

| HBr (excess) | 4-Bromobutane-2-sulfonamide, Methyl bromide | Sₙ2 | longdom.orglibretexts.org |

This cleavage reaction provides a pathway to synthesize new derivatives, converting the methoxy functionality into a hydroxyl group, which can then undergo further reactions, or into an alkyl halide, which is a versatile precursor for other functional groups.

In aromatic systems, a methoxy group is a well-known ortho-, para-directing and activating group for electrophilic substitution, a consequence of its electron-donating resonance effect outweighing its electron-withdrawing inductive effect. libretexts.orglibretexts.orgbrainly.comgauthmath.com

In an aliphatic chain, as in this compound, the methoxy group's influence is primarily inductive. The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I effect), which can influence the reactivity of adjacent carbon atoms. nih.gov This effect can lower the C-C bond dissociation energy of adjacent bonds. cdnsciencepub.com The methoxy group can also exert a directing effect in certain photochemical reactions. rsc.org While not as pronounced as in aromatic systems, this inductive effect could potentially influence the regioselectivity of reactions along the butane chain, for example, by affecting the acidity of neighboring C-H bonds or the stability of nearby reactive intermediates. However, this directing or activating role in the context of an aliphatic sulfonamide is less defined and would be a subject for empirical investigation.

Reactions on the Butane Chain and Its Chiral Center

The butane chain of this compound contains a chiral center at the C2 position, to which the sulfonyl group is attached. Reactions involving this center or other positions on the chain must consider stereochemical outcomes.

The sulfonyl group is strongly electron-withdrawing and can activate the α-carbon (C2). This allows for reactions such as α-halogenation or isotope exchange via the formation of enol or enolate-like intermediates, though these reactions are generally slower for sulfones compared to ketones. msu.edu Reductive desulfonylation, which removes the sulfonyl group entirely, is also a possible transformation using reducing agents like sodium amalgam or aluminum amalgam. wikipedia.org

Reactions at the chiral center (C2) are of significant interest. The stereochemistry of such reactions is critical. For instance, nucleophilic substitution at the α-carbon of a chiral sulfone could proceed with either inversion or retention of configuration, depending on the mechanism. Modern synthetic methods have been developed for the stereoselective synthesis of chiral sulfinyl and sulfonyl compounds, highlighting the importance of controlling chirality in organosulfur chemistry. nih.govacs.org Asymmetric reactions, such as copper-catalyzed annulations of N-sulfonyl ketimines, can create multiple stereocenters with high control. oaepublish.com Any transformation involving the C2 chiral center of this compound would require careful stereochemical analysis to determine the configuration of the resulting products.

Functionalization of Aliphatic C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds in aliphatic sulfonamides represents a powerful and atom-economical strategy for molecular diversification. nih.govchinesechemsoc.org While specific studies on this compound are not extensively documented, established methodologies for other aliphatic sulfonamides provide a strong indication of its potential reactivity. These reactions often proceed through radical intermediates or transition-metal-catalyzed pathways. nih.govchinesechemsoc.org

Recent advancements have focused on metal-free approaches for the C(sp³)–H functionalization of aliphatic sulfonamides. nih.gov One such method involves the use of a promoter like 1,4-diazabicyclo[2.2.2]octane (DABCO) to achieve C-H bond activation under mild conditions, leading to the formation of α,β-unsaturated imines. nih.gov This strategy could potentially be applied to this compound for late-stage modifications. nih.gov

Furthermore, radical-mediated remote C(sp³)–H functionalization presents another viable strategy. chinesechemsoc.org For instance, amidyl radicals, generated from N-functionalized sulfonamides, can facilitate intramolecular hydrogen atom transfer, leading to the functionalization of distal C-H bonds. chinesechemsoc.org Copper-catalyzed reactions have been shown to achieve regioselective chlorination and bromination of unfunctionalized sulfonamides. chinesechemsoc.org Additionally, visible-light-induced photocatalysis in the presence of a suitable photosensitizer can promote the site-selective introduction of various functional groups, such as heteroaryl moieties, at the δ-C(sp³)–H bond of aliphatic amides, including sulfonamides. chinesechemsoc.org

The regioselectivity of these C-H functionalization reactions is a critical aspect, often directed by the inherent electronic and steric properties of the substrate or through the use of directing groups. researchgate.net For this compound, the presence of the methoxy group could influence the selectivity of such transformations.

Chain Elongation and Modification Strategies

Chain elongation and modification of the aliphatic backbone of this compound can lead to derivatives with altered physicochemical properties. nih.govnih.gov Theoretical studies on alkylimino-substituted sulfonamides have shown that increasing the length of the alkyl chain influences properties such as hydrophobicity (log P) and intramolecular hydrogen bonding. nih.govnih.govacs.org As the number of carbon atoms in the alkyl chain increases, the partition coefficient (log P) generally increases, which is consistent with Lipinski's rule of five. nih.govnih.gov

These modifications can be achieved through standard organic synthesis protocols. For instance, the sulfonamide nitrogen can be alkylated to introduce longer or more complex side chains. Alternatively, functional groups introduced via C-H activation can serve as handles for subsequent chain extension reactions, such as cross-coupling reactions. The elongation of an aliphatic chain in certain sulfonamide derivatives has been shown to impact their interaction with biological targets. tandfonline.com

Formation of Hybrid Compounds Incorporating this compound as a Core Unit

The sulfonamide moiety is a well-established pharmacophore, and its incorporation into hybrid molecules is a common strategy in drug discovery to create compounds with enhanced or novel biological activities. nih.gov This involves linking the this compound core to other chemical scaffolds, such as heterocyclic rings or macrocycles. nih.gov

Conjugation with Heterocyclic Moieties

The conjugation of sulfonamides with heterocyclic rings is a widely explored area in medicinal chemistry. neliti.comresearchgate.netnih.gov Heterocyclic sulfonamides are known to exhibit a broad range of biological activities. nih.gov The synthesis of such hybrids typically involves the reaction of an amino-functionalized heterocycle with a sulfonyl chloride, or vice versa. nih.govresearchgate.net

The table below illustrates potential heterocyclic moieties that could be conjugated with the this compound core, based on established sulfonamide chemistry.

| Heterocyclic Moiety | Potential Synthetic Strategy | Reference for General Strategy |

| Quinoline | Reaction of aminoquinoline with 4-Methoxybutane-2-sulfonyl chloride. | rsc.org |

| Pyrimidine | Condensation reactions involving sulfonamide-functionalized precursors. | frontiersin.org |

| Thiazole | Coupling of an aminothiazole derivative with 4-Methoxybutane-2-sulfonyl chloride. | nih.gov |

| Pyrrole (B145914) | Reaction of a pyrrole derivative with a suitable sulfonamide precursor. | nih.gov |

| Acridine | Reaction of an aminoacridine intermediate with 4-Methoxybutane-2-sulfonyl chloride. | researchgate.net |

This table presents potential strategies based on general knowledge of sulfonamide chemistry, as direct examples with this compound are not available in the cited literature.

Integration into Macrocyclic or Cyclic Structures

The incorporation of sulfonamide groups into macrocyclic structures is a growing area of interest, as macrocycles can target challenging biological interfaces like protein-protein interactions. mdpi.comacs.org Synthetic methods to install sulfonamide groups into macrocycles, however, have been relatively scarce until recent developments. york.ac.uk

One innovative approach involves ring expansion reactions to create macrocyclic sulfonamides. york.ac.uk Another cutting-edge strategy utilizes palladium(II)-catalyzed intramolecular C(sp³)–H activation to directly cyclize linear precursors into macrocyclic sulfonamides. mdpi.comresearchgate.net This method allows for the formation of 16- to 28-membered macrocyclic rings in a single step. mdpi.com Applying such a strategy to a precursor derived from this compound could lead to novel macrocyclic structures.

Stereochemical Control and Chiral Studies of 4 Methoxybutane 2 Sulfonamide

Enantioselective Synthesis Methodologies for Sulfonamides

The creation of a single enantiomer of 4-Methoxybutane-2-sulfonamide requires an enantioselective approach. This involves strategies that can differentiate between the two transition states leading to the (R) and (S) enantiomers, ensuring one is formed preferentially.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, including sulfonamides. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Recent advancements have focused on the catalytic asymmetric formation of C-N bonds to construct chiral sulfonamides. One notable method involves the proton-coupled electron transfer (PCET) activation of sulfonamide N–H bonds. chemrxiv.org This process can generate N-centered radicals that engage in intramolecular hydroamination of alkenes. The stereoselectivity is controlled by non-covalent interactions between the transient sulfonamidyl radical and a chiral phosphoric acid catalyst, achieving high enantiomeric ratios (er) of up to 98:2. chemrxiv.org For a hypothetical precursor to this compound, this could involve the cyclization of an unsaturated sulfonamide, followed by ring opening.

Another significant strategy is the palladium-catalyzed N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides, which has been used to create N-C axially chiral sulfonamides with up to 92% enantiomeric excess (ee). mdpi.comresearchgate.net While this specific application creates axial chirality, the underlying principle of using a chiral ligand (like a Trost ligand) with a metal catalyst to control stereochemistry during C-N bond formation is broadly applicable. mdpi.com Organocatalysis has also emerged as a viable method for the asymmetric activation of amide C-N bonds under mild conditions, offering a pathway to axially chiral biaryl amino acids from N-sulfonyl biaryl lactams with excellent enantioselectivities. bohrium.com

| Catalytic System | Reaction Type | Key Feature | Reported Selectivity | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid / PCET | Intramolecular Hydroamination | Forms N-centered radicals; non-covalent interaction control. | Up to 98:2 er | chemrxiv.org |

| (S,S)-Trost ligand-(allyl-PdCl)₂ | N-Allylation (Tsuji-Trost) | Creates N-C axial chirality in specific substrates. | Up to 92% ee | mdpi.com |

| Bifunctional Organocatalyst | Amide C-N Bond Cleavage | Atroposelective construction of axially chiral amino acids. | Excellent enantioselectivities | bohrium.com |

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established method for asymmetric synthesis.

For sulfonamides, naturally derived molecules like (-)-quinine have been successfully employed as chiral auxiliaries for the synthesis of chiral sulfinamides with excellent enantioselectivity. nih.gov Another common and effective auxiliary is the camphorsultam, derived from camphor. (1S)-(+)-10-Camphorsulfonamide is readily available from inexpensive starting materials and can be used to synthesize chiral analogues. drexel.edu In a hypothetical synthesis of (R)- or (S)-4-Methoxybutane-2-sulfonamide, a prochiral ketone precursor could be derivatized with a chiral auxiliary. Subsequent diastereoselective reduction of the ketone, directed by the auxiliary, would establish the chiral center. Finally, cleavage of the auxiliary would afford the desired enantiomerically enriched sulfonamide.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. researchgate.net The inherent chirality of the starting material is incorporated into the final target molecule.

To synthesize a specific enantiomer of this compound, one could envision a synthesis starting from a chiral precursor like D- or L-serine. For instance, a synthetic route was developed for Eliglustat, a drug for Gaucher disease, starting from D-serine, demonstrating the power of this approach to set stereocenters with high precision. researchgate.net Similarly, chiral 2-azabicycloalkane skeletons, which can be prepared in either enantiomeric form, serve as versatile scaffolds for the synthesis of various chiral sulfonamides. mdpi.com This approach leverages the existing stereocenter of the starting material to build the final molecule, avoiding the need for an asymmetric induction step.

Diastereoselective Transformations Leading to this compound

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are designed to control the configuration of this new center relative to the existing one. A strategy for synthesizing this compound could involve a diastereoselective reduction. For example, a precursor molecule containing a chiral center and a ketone, such as a chiral α-(sulfonamido)ketone, could be reduced. The existing stereocenter would direct the approach of the reducing agent, favoring the formation of one diastereomer over the other. The Felkin-Ahn model is often used to predict the stereochemical outcome of such nucleophilic additions to chiral carbonyls. researchgate.net A racemization-free peptide bond formation strategy using a 2-nitrobenzenesulfonyl (Ns) protecting group highlights the importance of substituent effects in preventing epimerization and ensuring high diastereoselectivity during synthesis. chemrxiv.org

Assessment of Stereochemical Purity and Stability

Once a chiral sulfonamide has been synthesized, it is crucial to determine its enantiomeric purity and assess its stereochemical stability. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.

A validated, stability-indicating chiral HPLC method was developed for R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, an intermediate in the synthesis of tamsulosin. nih.govresearchgate.net This method successfully separated the R- and S-enantiomers on a Crownpak CR (+) column using a mobile phase of perchloric acid buffer at pH 1.0. nih.govresearchgate.net The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness. To assess stability, the drug substance was exposed to stress conditions such as acid, base, oxidation, heat, and light. The ability of the HPLC method to separate the enantiomers from any degradation products is a key feature of a stability-indicating assay. nih.govnih.gov For this compound, a similar approach would be necessary to quantify the enantiomeric excess (ee) of the synthetic product and to ensure that racemization does not occur under storage or processing conditions.

| Parameter | Condition/Value |

|---|---|

| Analyte | R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide |

| Column | Crownpak CR (+) |

| Mobile Phase | Perchloric acid buffer (pH 1.0) |

| Detection | UV at 226 nm |

| LOD of (S)-enantiomer | 0.084 µg/ml |

| LOQ of (S)-enantiomer | 0.159 µg/ml |

Influence of Chirality on Molecular Interactions and Recognition (non-clinical context)

Chirality is fundamental to molecular recognition. The distinct three-dimensional arrangement of enantiomers means they interact differently with other chiral entities, such as biological receptors, enzymes, or chiral surfaces. rsc.orgacs.org This principle is the basis for the differing biological activities of enantiomers and is also exploited in chiral chromatography.

In a non-clinical context, the enantiomers of this compound would be expected to exhibit different interactions with a chiral stationary phase during HPLC, allowing for their separation. nih.gov Furthermore, if used as a chiral ligand in catalysis or as a building block in materials science, its stereochemistry would dictate the geometry and properties of the resulting complex or material. researchgate.net The study of these interactions, often through techniques like NMR spectroscopy or X-ray crystallography on diastereomeric complexes, provides insight into the nature of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern chiral recognition. researchgate.net For instance, the formation of inclusion complexes with cyclodextrins can be enantioselective, demonstrating how a chiral host molecule can preferentially bind one enantiomer of a guest molecule over the other. researchgate.net

Computational and Theoretical Investigations of 4 Methoxybutane 2 Sulfonamide

Quantum Chemical Calculations for Structural Elucidation

No published data were found regarding quantum chemical calculations, including Density Functional Theory (DFT) or ab initio methods, performed specifically for the structural elucidation of 4-Methoxybutane-2-sulfonamide. While these methods are commonly applied to other sulfonamides to determine optimized geometries and electronic structures nih.govresearchgate.netnih.govethz.chnih.gov, this specific aliphatic sulfonamide has not been the subject of such published investigations.

Density Functional Theory (DFT) Studies for Geometry Optimization

A search of scientific databases yielded no articles or datasets presenting the results of DFT studies for the geometry optimization of this compound. General DFT studies on other sulfonamides often employ functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)) to predict bond lengths, bond angles, and dihedral angles. nih.govfrontiersin.orgchemscene.com However, these specific parameters for this compound remain uncalculated in published literature.

Ab Initio Methods for Electronic Structure Analysis

There are no available records of ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) being used to analyze the electronic structure of this compound. Such studies on other sulfonamides provide insights into electron density distribution and molecular properties, but this information is not available for the target compound. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

No specific Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has been published for this compound. This type of analysis is crucial for predicting a molecule's reactivity, stability, and potential reaction pathways. numberanalytics.comlibretexts.orgnumberanalytics.com For other sulfonamides, FMO analysis helps in understanding their biological activity and reaction mechanisms, but equivalent data for this compound is absent from the literature. ethz.chlibretexts.org

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscape for this compound are not available in the scientific literature. Conformational studies are vital for understanding how the molecule behaves in different environments, which is particularly important for flexible aliphatic chains. pressbooks.pubethz.ch While extensive conformational analyses exist for various other sulfonamides, revealing preferences for specific rotamers nih.gov, this has not been explored for this compound.

Influence of Methoxy (B1213986) Groups on Electronic Properties and Reactivity Projections

While the influence of methoxy groups on the electronic properties and reactivity of various organic molecules, including some sulfonamides, has been studied computationally, there is no specific research projecting these effects for this compound. The electron-donating nature of the methoxy group is known to impact charge distribution and reactivity, but a quantitative or qualitative analysis for this particular molecular structure has not been documented.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks)

The molecular structure of this compound, featuring a secondary sulfonamide group (-SO₂NH-) and an ether linkage (-O-), dictates its capacity to form robust and intricate hydrogen bonding networks. The sulfonamide moiety is a potent hydrogen bond donor (via the N-H group) and a dual hydrogen bond acceptor (via the two sulfonyl oxygen atoms). nih.govresearchgate.net These interactions are the primary driving forces in the crystal packing of sulfonamides. nih.gov

Computational studies on various sulfonamides, often employing Density Functional Theory (DFT) and Hirshfeld surface analysis, have elucidated the nature and geometry of these interactions. nih.govmdpi.combiointerfaceresearch.com For this compound, the most significant intermolecular interaction is anticipated to be the hydrogen bond between the sulfonamide proton (N-H) of one molecule and a sulfonyl oxygen atom of a neighboring molecule. nih.govresearchgate.net This N-H···O=S interaction is a recurring and dominant motif in the crystal structures of sulfonamides, leading to the formation of characteristic supramolecular assemblies. nih.govnih.gov

Systematic analyses of aromatic sulfonamides have classified these hydrogen-bonding patterns into four main types: Dimeric, Zigzag, Helical, and Straight. acs.org Although this compound is an aliphatic sulfonamide, similar chain and dimer formations are expected. The presence of a flexible butyl chain may lead to more varied packing arrangements compared to rigid aromatic systems.

The geometric parameters of the sulfonamide group itself are known to be relatively consistent across a wide range of molecules, suggesting that data from analogous compounds can provide a reliable estimate for this compound. royalsocietypublishing.orgresearchgate.net

Interactive Data Table: Typical Hydrogen Bond Parameters in Sulfonamides

The following table presents typical geometric parameters for intermolecular hydrogen bonds found in sulfonamide crystal structures, based on computational and crystallographic studies of analogous compounds. These values provide a reasonable approximation for the interactions expected in this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

| N | H | O=S | ~1.02 - 1.04 | ~1.85 - 2.40 | ~2.8 - 3.2 | ~150 - 175 | Strong Intermolecular |

| C | H | O=S | ~0.95 - 1.00 | ~2.20 - 2.70 | ~3.1 - 3.6 | ~120 - 160 | Weak Intermolecular |

| C | H | O (ether) | ~0.95 - 1.00 | ~2.30 - 2.80 | ~3.2 - 3.7 | ~110 - 150 | Weak Intermolecular |

| N | H | O (ether) | ~1.02 - 1.04 | ~1.90 - 2.50 | ~2.9 - 3.4 | ~140 - 170 | Potential Intramolecular |

Data synthesized from studies on analogous sulfonamides. nih.govnih.govacs.org

Spectroscopic Characterization Methodologies for Structural Validation and Advanced Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4-Methoxybutane-2-sulfonamide, ¹H and ¹³C NMR are fundamental for assigning the structure, while advanced techniques can offer deeper insights into its three-dimensional conformation.

¹H NMR and ¹³C NMR for Structural Assignment

The proton (¹H) NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the methoxy (B1213986) group protons (-OCH₃) would appear as a singlet, typically in the range of 3.3-3.4 ppm. The protons on the carbon chain would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, with a chemical shift that can be variable depending on the solvent and concentration. nih.gov

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the methoxy group would be expected in the 55-60 ppm range. rsc.org The carbons of the butane (B89635) chain would appear in the aliphatic region of the spectrum, with the carbon atom directly attached to the sulfonamide group (C2) showing a downfield shift compared to the other methylene (B1212753) carbons due to the deshielding effect of the sulfonyl group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃-C | ~1.3 | Doublet |

| C-CH-S | ~3.0-3.5 | Multiplet |

| CH₂-C | ~1.8-2.0 | Multiplet |

| CH₂-O | ~3.5-3.7 | Triplet |

| O-CH₃ | ~3.3 | Singlet |

| NH₂ | Variable | Broad Singlet |

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃-C) | ~15-20 |

| C2 (CH-S) | ~55-65 |

| C3 (CH₂) | ~30-35 |

| C4 (CH₂-O) | ~70-75 |

| O-CH₃ | ~58-60 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY for conformational insights)

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, advanced NMR techniques are employed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons on adjacent carbons, helping to trace the connectivity of the butane chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. These are invaluable for confirming the complete structural assignment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for gaining insights into the conformational preferences of the molecule in solution. NOESY detects through-space interactions between protons that are in close proximity. For flexible molecules like this compound, NOESY can help determine the preferred rotamers around the C-C and C-S bonds. For instance, observing NOE cross-peaks between the protons of the methoxy group and specific protons on the butane chain could indicate a folded conformation. The study of related sulfonamide structures often reveals restricted rotation around the S-N bond, a phenomenon that could also be investigated using variable temperature NMR and NOESY. researchgate.netmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The sulfonamide group is particularly distinctive, showing two strong stretching vibrations for the S=O bonds, typically in the ranges of 1350-1310 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). rsc.org The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the region of 3400-3200 cm⁻¹. The C-O stretching of the ether linkage would be observed as a strong band around 1100 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic chain would also be present. nih.govrsc.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400-3200 |

| C-H (Aliphatic) | Stretch | 2960-2850 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350-1310 |

| S=O (Sulfonamide) | Symmetric Stretch | 1160-1140 |

| C-O (Ether) | Stretch | 1125-1085 |

| S-N (Sulfonamide) | Stretch | 950-900 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information that is complementary to IR spectroscopy. While strong IR bands arise from vibrations that cause a change in the dipole moment, strong Raman bands result from vibrations that cause a change in the polarizability of the molecule. For this compound, the S=O stretching vibrations would also be visible in the Raman spectrum, though their relative intensities might differ from the IR spectrum. The C-S bond stretch, which is often weak in the IR spectrum, may show a more prominent band in the Raman spectrum in the 700-600 cm⁻¹ region. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, where the strong water absorption in IR can obscure important spectral regions. americanpharmaceuticalreview.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer structural clues based on the fragmentation pattern.

For this compound (molecular formula C₅H₁₃NO₃S), the molecular weight is 167.22 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 167. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for aliphatic sulfonamides and ethers would be anticipated. For example, cleavage alpha to the sulfonyl group could lead to the loss of the butyl-methoxy fragment. Alpha cleavage to the ether oxygen is also a common fragmentation pathway for ethers. The observation of fragments corresponding to the loss of SO₂ (64 Da) or the sulfonamide group (SO₂NH₂, 80 Da) would further support the structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy. nih.gov

Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 167 | [M]⁺ (Molecular Ion) |

| 152 | [M - CH₃]⁺ |

| 136 | [M - OCH₃]⁺ |

| 87 | [CH₃OCH₂CH₂CHCH₃]⁺ |

| 79 | [SO₂NH]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups present. msu.edu For sulfonamide-containing compounds, the primary electronic transitions of interest are the n→π* (an electron from a non-bonding orbital to an anti-bonding π orbital) and π→π* (an electron from a bonding π orbital to an anti-bonding π orbital) transitions. semanticscholar.orgnih.gov

The this compound structure lacks extensive chromophores, such as aromatic rings or conjugated double bond systems, which typically give rise to strong absorptions in the 200-800 nm range. The primary absorbing moieties are the sulfonamide group (-SO₂NH₂) and the ether oxygen. The sulfonamide group itself can exhibit weak n→π* transitions. nih.gov The π→π* transitions are generally associated with systems containing π-bonds, which are limited in this aliphatic compound.

In related sulfonamide compounds that feature aromatic rings, distinct π→π* transitions are readily observed. For instance, studies on sulfonamide Schiff bases have shown experimental absorption bands at 228 nm and 256 nm, attributed to the π→π* transitions of phenyl rings and azomethine linkages. semanticscholar.org Another study on {(4-nitrophenyl)sulfonyl}tryptophan identified experimental peaks at 245 nm and 290 nm corresponding to π→π* transitions and weaker absorptions at higher wavelengths (385, 420, and 575 nm) assigned to n–π* transitions of the sulfonamide and nitro groups. nih.gov

For this compound, any absorption would be expected at shorter wavelengths in the UV region (<220 nm), originating from the n→σ* and σ→σ* transitions of the C-C, C-H, C-S, S-N, and C-O single bonds, and the weak n→π* transitions of the S=O bonds. The absence of significant absorption in the near-UV and visible spectrum is a key characteristic of such saturated aliphatic sulfonamides. oecd.org

| Compound Type | Transition Type | Typical Absorption Maximum (λmax) | Attribution |

|---|---|---|---|

| Aromatic Sulfonamides | π→π | 220-300 nm | Aromatic Ring / Conjugated Systems semanticscholar.orgnih.gov |

| Sulfonamide Group | n→π | > 300 nm (often weak) | Non-bonding electrons on O and N atoms nih.gov |

| Aliphatic Sulfonamides (e.g., this compound) | n→σ* | < 220 nm | Saturated Bonds (C-S, S-N, C-O) |

X-ray Crystallography for Solid-State Structural Determination

For sulfonamide derivatives, X-ray crystallography reveals critical structural details of the pharmacophoric sulfonamide group. openaccessjournals.comacs.org Studies on a range of aromatic and aliphatic sulfonamides show that the geometric parameters of the sulfonamide fragment are relatively consistent, regardless of the substituents. royalsocietypublishing.org

A crystallographic analysis of this compound would yield precise coordinates for each atom. From this, key structural parameters can be measured. Based on data from related sulfonamide structures, the expected bond lengths and angles can be predicted. royalsocietypublishing.org The analysis also reveals the packing of molecules in the crystal, including intermolecular interactions like hydrogen bonds, which typically form between the sulfonamide N-H proton (donor) and an oxygen atom of a neighboring molecule (acceptor). researchgate.net

| Parameter | Typical Value | Reference |

|---|---|---|

| S-N Bond Length | ~1.62 - 1.65 Å | royalsocietypublishing.org |

| S=O Bond Length | ~1.42 - 1.45 Å | royalsocietypublishing.org |

| O-S-O Bond Angle | ~118° - 121° | royalsocietypublishing.org |

| O-S-N Bond Angle | ~105° - 108° | royalsocietypublishing.org |

| Crystal System | Monoclinic, Orthorhombic, etc. | researchgate.net |

| Space Group | e.g., P2₁/c, Pbcn, Cc | researchgate.net |

The structure determination would involve solving by direct methods and refining using full-matrix least-squares procedures. openaccessjournals.com The final refined structure would provide a definitive model of this compound's solid-state conformation.

Gas-Phase Rotational Spectroscopy for Conformational Preference

Gas-phase rotational spectroscopy is a high-resolution technique that provides unparalleled accuracy in determining the structure of molecules free from intermolecular interactions that are present in the solid or liquid phases. arxiv.org The method measures the absorption of microwave radiation by a molecule, which corresponds to transitions between quantized rotational energy levels. Since the rotational spectrum is exquisitely sensitive to the mass distribution of the molecule (its moments of inertia), it serves as a unique "fingerprint" for a specific molecular structure. arxiv.orgunibo.it

For a flexible molecule like this compound, which has several single bonds around which rotation can occur, multiple distinct three-dimensional shapes, or conformers, can exist. Rotational spectroscopy is the ideal tool to identify which of these conformers are present in the gas phase and to determine their precise geometries and relative energies. mdpi.commdpi.com

In a typical experiment, the sample is introduced into a high-vacuum chamber via a supersonic jet expansion, which cools the molecules to just a few Kelvin. unibo.it This simplifies the complex rotational spectrum by populating only the lowest energy conformational states. The analysis of the spectrum yields highly precise rotational constants (A, B, C) for each conformer detected. ifpan.edu.pl These constants are then matched with those predicted from quantum chemical calculations for various possible conformers, allowing for an unambiguous assignment.

For this compound, one would expect several low-energy conformers differing by rotation about the C-C, C-S, and C-O bonds. A rotational spectroscopy study would aim to identify which of these possible shapes are stable and populated in the gas phase. For example, studies on other flexible molecules like toluenesulfonamides have successfully distinguished between different conformers based on weak intramolecular interactions. mdpi.com The experimental rotational constants would serve as benchmarks for computational models, leading to a highly refined understanding of the molecule's intrinsic structural preferences. annualreviews.org

| Parameter | Predicted Conformer 1 (Extended) | Predicted Conformer 2 (Gauche) | Predicted Conformer 3 (Folded) |

|---|---|---|---|

| Rotational Constant A (MHz) | 2500 | 2800 | 2200 |

| Rotational Constant B (MHz) | 850 | 950 | 1100 |

| Rotational Constant C (MHz) | 700 | 800 | 980 |

| Relative Energy (kJ/mol) | 0 (most stable) | 2.5 | 5.1 |

Advanced Research Directions and Potential Applications in Chemical Biology

Development of Novel Reagents and Catalysts for Sulfonamide Synthesis

The traditional synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, is effective but can be limited by harsh conditions and the generation of corrosive byproducts like HCl. cbijournal.comua.es Modern synthetic chemistry is focused on developing milder, more efficient, and sustainable catalytic systems.

Recent advances have moved beyond classic methods to include innovative strategies such as:

Metal-Free Catalysis : To circumvent issues related to metal toxicity and cost, methods using catalysts like molecular iodine or reagents such as N-Chlorosuccinimide have been developed. cbijournal.comtandfonline.com For instance, molecular iodine has been shown to efficiently catalyze the reaction of nitroarenes and sodium sulfinates. tandfonline.com

Photoredox and Electrochemical Synthesis : These methods offer green alternatives by using light or electricity to drive reactions under mild conditions. thieme-connect.comresearchgate.net Visible light-promoted debenzylative sulfonylation provides a selective way to cleave C-N bonds, avoiding transition metals and harsh oxidants. researchgate.net Electrochemical approaches can generate sulfonamides from nitro compounds and sulfonyl hydrazides without the need for toxic amines as starting materials. researchgate.net

Domino Reactions : Catalytic systems, such as those using magnetite-immobilized nano-Ruthenium, enable a domino dehydrogenation-condensation-hydrogenation sequence to directly couple alcohols and sulfonamides, producing only water as a byproduct. acs.org

These novel approaches could be adapted for the synthesis of 4-Methoxybutane-2-sulfonamide and its derivatives, offering more efficient and environmentally friendly production routes.

Table 1: Selected Modern Catalytic Systems for Sulfonamide Synthesis

| Catalytic System/Method | Reactants | Key Advantages |

|---|---|---|

| Copper-Zeolite Nanoparticles | Arylboronic acids, Chloramine salts | High yields, water as solvent, recyclability. tandfonline.com |

| Palladium-Catalyzed Reduction | Nitroarenes, Sodium arylsulfinate | Good to excellent yields for N-aryl sulfonamides. tandfonline.com |

| I₂O₅-Mediated Oxidative Coupling | Aryl thiols, Amines | Metal-free, mild conditions. thieme-connect.com |

| Nano-Ru/Fe₃O₄ | Alcohols, Sulfonamides | Environmentally benign, generates only water, magnetic catalyst is easily recycled. acs.org |

| Mechanochemical Synthesis | Disulfides, Amines | Solvent-free, cost-effective, uses environmentally friendly materials. rsc.org |

Exploration of Sulfonamide Analogs in Molecular Probe Development

The sulfonamide scaffold is a valuable component in the design of molecular probes for detecting and imaging biological species. Its ability to act as a targeting group or part of a responsive fluorophore makes it highly versatile.

Key areas of exploration include:

Fluorescent Probes for Ions and Small Molecules : Sulfonamide derivatives have been engineered into fluorescent probes for biologically important species. For example, α,β-unsaturated acyl sulfonamides have been used to create probes that selectively detect thiols, including cysteine, in aqueous environments and within cells. rsc.org Phenylsulfonamide-based probes have been developed for targeting the Golgi apparatus and detecting hydrogen sulfide (B99878) (H₂S). rsc.org

Biosensors for Metal Ions : The strong binding affinity of the sulfonamide group for zinc ions is central to its role in inhibiting zinc-containing enzymes like carbonic anhydrase. This interaction has been harnessed to develop biosensors. A structure-based design approach led to a fluorescein-derivatized arylsulfonamide probe that binds tightly to zinc-bound human carbonic anhydrase II, allowing for the detection of nanomolar concentrations of zinc via fluorescence anisotropy. acs.org

Tumor-Targeting Probes : By incorporating sulfonamide groups, which are known to target certain biological markers overexpressed in cancers (like specific carbonic anhydrase isoforms), fluorescent naphthalimide derivatives have been synthesized. nih.gov These probes show high uptake in cancer cells, demonstrating their potential for tumor imaging. nih.gov

Developing analogs of this compound could lead to novel probes for studying specific biological processes or for diagnostic applications.

Design of Enzyme Inhibitors and Modulators based on Sulfonamide Scaffolds

The sulfonamide group is a privileged scaffold in drug discovery, renowned for its role as a potent zinc-binding group in a multitude of enzyme inhibitors. tandfonline.comdergipark.org.tr

The most prominent success of sulfonamide-based inhibitors is in the targeting of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.gov

Carbonic Anhydrase (CA) Inhibition : Sulfonamides act by coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and disrupting the catalytic cycle of CO₂ hydration. nih.govmdpi.com This has led to drugs for glaucoma, epilepsy, and cancer. mdpi.commdpi.comnih.gov Research is now focused on achieving isoform selectivity. For instance, inhibitors are being designed to selectively target tumor-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic tumors, over the ubiquitous cytosolic isoforms hCA I and II. nih.govmdpi.com

Other Enzyme Targets : Beyond CAs, sulfonamide scaffolds are used to design inhibitors for other critical enzyme families, including proteases (e.g., HIV protease, caspases) and protein kinases. nih.govnih.govcapes.gov.brscilit.com In these cases, the sulfonamide moiety often forms key hydrogen bonds and other interactions within the enzyme's active site to achieve potent inhibition. nih.govacs.org

Table 2: Inhibition Data of Selected Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (Standard) | 19.92 tandfonline.com | - | 25.8 nih.gov | - |

| Compound 4c (a pyrazole (B372694) derivative) | - | - | 8.5 nih.gov | - |

| Compound 15 (a pyrazole derivative) | - | - | 6.1 nih.gov | - |

| Compound 4 (a pyridine-3-sulfonamide) | - | - | - | 23.3-fold selectivity (IX vs XII) mdpi.com |

Kᵢ represents the inhibition constant; a lower value indicates stronger inhibition.

The rational design of potent and selective inhibitors relies heavily on understanding the molecular interactions between the inhibitor and its target enzyme.

X-ray Crystallography and Docking : High-resolution crystal structures of enzyme-inhibitor complexes provide a detailed map of the binding site. acs.orgresearchgate.net This structural information, combined with computational molecular docking studies, allows researchers to predict how modifications to the sulfonamide scaffold will affect binding affinity and selectivity. mdpi.comnih.gov

Conformational Effects : The biological activity of a sulfonamide inhibitor can be profoundly influenced by its conformational preferences. researchgate.net Structure-based design efforts must consider the energetic cost of adopting the "bioactive" conformation upon binding to the target. Understanding these conformational effects is crucial for explaining structure-activity relationships (SAR) and designing improved inhibitors. researchgate.net For example, studies have shown that the orientation of the sulfonyl group relative to the rest of the molecule can dramatically impact target affinity. researchgate.net

Chemo-Enzymatic Synthesis and Biocatalysis for Sulfonamides

Integrating biological catalysts (enzymes or whole organisms) into synthetic pathways offers a powerful strategy for producing complex molecules under mild and selective conditions.

Enzymatic Transformations : Specific enzymes are being explored for sulfonamide synthesis. Laccases, in the presence of a mediator, can catalyze the formation of sulfonamides, with immobilized versions of the enzyme allowing for reuse over multiple cycles. mdpi.com In the biosynthesis of the antibiotic altemicidin, a unique Ni²⁺-dependent cysteine dioxygenase homolog catalyzes an unusual reaction to form a sulfamoyl group from L-cysteine. esabweb.orgnih.gov Understanding these natural systems can inspire new biocatalytic methods.

Chemo-enzymatic Approaches : These strategies combine the strengths of chemical synthesis and biocatalysis. For instance, a chemically synthesized oligosaccharide can be modified with a blocking group (e.g., a methyl ether) at a specific position. nih.gov This chemically modified precursor can then be subjected to a series of enzymatic transformations by biosynthetic enzymes, which act on the unprotected positions while the blocked site is inert, allowing for the controlled synthesis of complex molecules like heparan sulfate (B86663) oligosaccharides containing sulfonamide groups. nih.gov

Microbial Biotransformation : Whole-cell biocatalysis can be used to produce drug metabolites in sufficient quantities for structural characterization. For example, the fungus Actinoplanes missouriensis was used to generate mammalian metabolites of a biaryl-bis-sulfonamide drug candidate, enabling their full structural elucidation by NMR. nih.gov

Sustainable Chemistry Principles in Sulfonamide Research

The principles of green chemistry are increasingly being integrated into sulfonamide synthesis to reduce environmental impact. researchgate.netsci-hub.se

Green Solvents : Research has focused on replacing toxic and volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods have been developed to synthesize sulfonamides at room temperature in water with simple pH control. sci-hub.se Other green media include polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DESs), which are non-toxic, non-volatile, and often recyclable. thieme-connect.comua.essci-hub.se

Atom Economy and Waste Reduction : The ideal synthesis maximizes the incorporation of atoms from the reactants into the final product. Newer methods, such as the direct coupling of alcohols and sulfonamides catalyzed by nano-Ru/Fe₃O₄, are highly atom-economical, producing only water as a byproduct. acs.org

Mechanochemistry : Solvent-free synthesis using mechanochemical methods, such as ball milling, represents a significant advance in green chemistry. rsc.org A one-pot, solvent-free process for synthesizing sulfonamides from disulfides using solid reagents has been demonstrated, highlighting a cost-effective and environmentally responsible route. rsc.org

By embracing these advanced research directions, the potential of the sulfonamide scaffold, as represented by this compound, can be fully explored to create novel tools and therapeutic agents for the future.

Q & A

Q. How should researchers document synthetic protocols to ensure replicability?

- Methodological Answer : Include granular details:

- Stepwise Timelines : e.g., "Add sulfonyl chloride dropwise over 30 min at 0°C."

- Critical Observations : e.g., "Reaction turns turbid at 50% conversion."

- Troubleshooting : e.g., "If precipitate forms prematurely, warm to 25°C and re-cool slowly" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.